[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate
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Description
Bicyclo[3.3.1]nonane is a type of organic compound that has a unique structure with two rings . It’s found in various chemical compounds, including some that have biological activity .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives has been studied extensively . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives is characterized by strong to weak hydrogen bonds and the stereochemistry of network formation . The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
The chemical reactions of bicyclo[3.3.1]nonane derivatives involve various functionalities . For example, the hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Mechanism of Action
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c19-11-18(6-1-2-7-18)20-15(21)10-24-17(23)14-8-12-4-3-5-13(9-14)16(12)22/h12-14H,1-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEMRYRRIMTOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2CC3CCCC(C2)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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